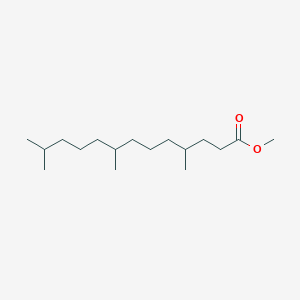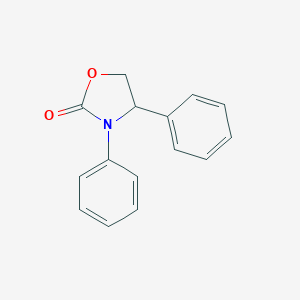
2-Oxazolidinone, 3,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3,4-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxazolidinone ring and two phenyl groups.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3,4-diphenyl- is not fully understood. However, it is believed to work by inhibiting the synthesis of proteins in bacteria, fungi, and viruses. This inhibition leads to the death of the microorganisms and the prevention of their growth.
Biochemical and Physiological Effects:
2-Oxazolidinone, 3,4-diphenyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxazolidinone, 3,4-diphenyl- in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Oxazolidinone, 3,4-diphenyl-. One potential area of focus is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Another area of focus is the investigation of its potential use in the treatment of cancer and other diseases. Further research is also needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-Oxazolidinone, 3,4-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 3,4-diphenyl-1,2,5-oxadiazole with chloroacetyl chloride in the presence of triethylamine. This reaction leads to the formation of 2-chloroacetyl-3,4-diphenyl-1,2-oxazolidin-5-one, which is then treated with sodium methoxide to obtain 2-Oxazolidinone, 3,4-diphenyl-.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13606-71-8 |
|---|---|
Produktname |
2-Oxazolidinone, 3,4-diphenyl- |
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI-Schlüssel |
JGXSWAULHGGZFZ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



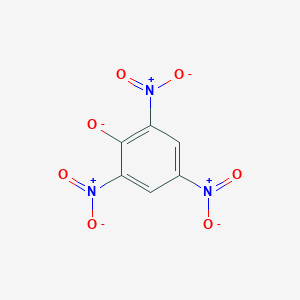

![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
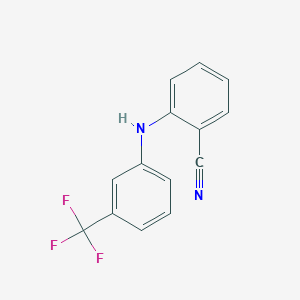
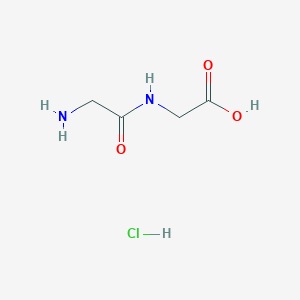
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)
